molecular formula C11H14N2O2S B8390595 5,5-Dimethyl-2-(3-pyridyl)-thiazolidine-4(S)-carboxylic acid

5,5-Dimethyl-2-(3-pyridyl)-thiazolidine-4(S)-carboxylic acid

Cat. No. B8390595
M. Wt: 238.31 g/mol
InChI Key: WFIBNIODPWJRHK-IENPIDJESA-N
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Patent
US05459152

Procedure details

To a suspension of DL-penicillamine (50 g, 335 mmol) in 1:1 aqueous ethanol (500 mL) was added 3-pyridinecarboxaldehyde (36 g, 335 mmol). The resulting clear-yellow solution was stirred for 17 hours at ambient temperature during which time a white precipitate formed. The white solid was filtered off and rinsed with 3:1 H2O, ethanol and ether to give 2-(3-pyridinyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (51 g, 64%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=O)[CH:11]=1>C(O)C>[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]2[NH:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:5])([CH3:4])[S:6]2)[CH:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC(C(C)(C)S)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear-yellow solution was stirred for 17 hours at ambient temperature during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
rinsed with 3:1 H2O, ethanol and ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SC(C(N1)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05459152

Procedure details

To a suspension of DL-penicillamine (50 g, 335 mmol) in 1:1 aqueous ethanol (500 mL) was added 3-pyridinecarboxaldehyde (36 g, 335 mmol). The resulting clear-yellow solution was stirred for 17 hours at ambient temperature during which time a white precipitate formed. The white solid was filtered off and rinsed with 3:1 H2O, ethanol and ether to give 2-(3-pyridinyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (51 g, 64%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]=O)[CH:11]=1>C(O)C>[N:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]2[NH:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:5])([CH3:4])[S:6]2)[CH:11]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC(C(C)(C)S)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear-yellow solution was stirred for 17 hours at ambient temperature during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
rinsed with 3:1 H2O, ethanol and ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SC(C(N1)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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